

Analytical Standards for 16-Keto Aspergillimide: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto Aspergillimide, also known as SB202327, is a novel anthelmintic compound first isolated from Aspergillus strain IMI 337664.[1][2][3] It belongs to the aspergillimide class of metabolites, which are structurally related to the paraherquamides.[2] This document provides a comprehensive overview of the analytical standards for **16-Keto Aspergillimide**, including its physicochemical properties, proposed mechanism of action, and detailed protocols for its analysis. While this compound has demonstrated in vitro activity against nematode larvae, it has not shown efficacy in vivo.[1][4]

Physicochemical Properties

A summary of the known physicochemical properties of **16-Keto Aspergillimide** is presented in Table 1. This data is essential for the accurate preparation of standards and samples for analytical testing.

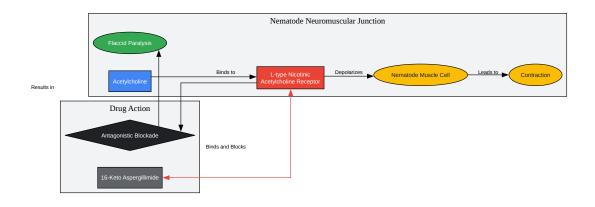


Property	Value	Reference
Molecular Formula	C20H27N3O4	[4]
Molecular Weight	373.46 g/mol	[4]
CAS Number	199784-50-4	[1][4]
Appearance	White solid	[4]
Melting Point	>300 °C	[4]
Purity (by HPLC)	>98%	[4]
Solubility	Soluble in ethanol, methanol, and DMSO (1 mg/mL)	[4]
Storage Conditions	-20°C for long-term storage	[1][4]

Proposed Mechanism of Action: Anthelmintic Activity

The anthelmintic activity of **16-Keto Aspergillimide** is believed to be analogous to that of the closely related paraherquamides. These compounds act as antagonists of nematode-specific L-type nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of the parasite.[5] [6] Blockade of these receptors inhibits the excitatory neurotransmission mediated by acetylcholine, leading to flaccid paralysis of the nematode and its subsequent expulsion from the host.





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Caption: Proposed mechanism of anthelmintic action of 16-Keto Aspergillimide.

Analytical Methods High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A primary method for assessing the purity of **16-Keto Aspergillimide** is High-Performance Liquid Chromatography (HPLC). While the specific conditions used for the reported >98% purity are not detailed in the public domain, a general protocol for the analysis of related mycotoxins can be adapted.

Instrumentation:

HPLC system with a UV detector



C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for improved peak shape)

Protocol:

- Standard Preparation: Accurately weigh and dissolve 16-Keto Aspergillimide in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
- Mobile Phase: A gradient of acetonitrile and water is recommended. A typical starting point could be:
 - Solvent A: Water with 0.1% formic acid
 - Solvent B: Acetonitrile with 0.1% formic acid
 - Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 10 μL
 - Column temperature: 30°C
 - Detection wavelength: Determined by UV scan (likely in the range of 220-280 nm).
- Data Analysis: Calculate the purity of the sample by integrating the peak area of 16-Keto
 Aspergillimide and expressing it as a percentage of the total peak area.



Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification

For sensitive and selective quantification of **16-Keto Aspergillimide** in complex matrices, a UHPLC-MS/MS method is recommended. The following protocol is based on a published multimycotoxin method.

Instrumentation:

 UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

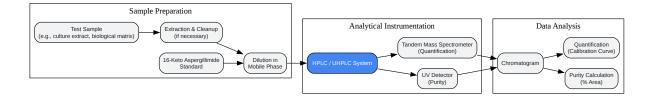
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Ammonium acetate or formic acid (for mobile phase modification)

Protocol:

- Sample Extraction: For biological matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interferences.
- Chromatographic Conditions:
 - Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 μm)
 - Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A fast gradient is typically employed in UHPLC.
- Mass Spectrometry Conditions:
 - Ionization mode: Positive electrospray ionization (ESI+)



- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 16-Keto Aspergillimide. The exact transitions would need to be determined by infusion of a pure standard.
- Quantification: Generate a calibration curve using a series of known concentrations of the analytical standard.



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Caption: General analytical workflow for 16-Keto Aspergillimide.

Spectroscopic Data (Note on Availability)

As of the latest available information, detailed experimental ¹H-NMR, ¹³C-NMR, and mass fragmentation data for **16-Keto Aspergillimide** have not been published in publicly accessible literature. The structural elucidation was described in the original publication by Banks et al. (1997), but the raw spectroscopic data is not readily available.[2] Researchers working with this compound will need to generate this data independently for complete characterization and confirmation of identity.

Quality Control and Stability

Quality Control Specifications:

 Identity: Confirmed by retention time matching to a reference standard in HPLC and by mass-to-charge ratio in MS.



- Purity: ≥98% as determined by HPLC with UV detection.
- Residual Solvents: To be determined by gas chromatography (GC) if applicable, based on the synthesis or purification process.

Stability and Storage:

- Solid Form: Stable for at least 3 years when stored at -20°C.[1]
- In Solution: Stable for at least 1 year when stored at -80°C in a suitable solvent.[1]
- Repeated freeze-thaw cycles should be avoided.

Conclusion

This document provides a framework for the analytical standards of **16-Keto Aspergillimide**. While key physicochemical properties and a proposed mechanism of action are known, detailed experimental protocols for its analysis are based on methods for similar compounds due to the limited availability of specific data in the public domain. The generation and publication of comprehensive spectroscopic data for **16-Keto Aspergillimide** would be a valuable contribution to the scientific community.

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